Home > Products > Screening Compounds P41606 > Pituitary adenylate cyclase-activating peptide-38 (human)
Pituitary adenylate cyclase-activating peptide-38 (human) - 124123-15-5

Pituitary adenylate cyclase-activating peptide-38 (human)

Catalog Number: EVT-3164265
CAS Number: 124123-15-5
Molecular Formula: C203H331N63O53S
Molecular Weight: 4534 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A multi-function neuropeptide that acts throughout the body by elevating intracellular cyclic AMP level via its interaction with PACAP RECEPTORS and VASOACTIVE INTESTINAL PEPTIDE RECEPTOR. Although first isolated from hypothalamic extracts and named for its action on the pituitary, it is widely distributed in the central and peripheral nervous systems. PACAP is important in the control of endocrine and homeostatic processes, such as secretion of pituitary and gut hormones and food intake.
Source and Classification

Pituitary adenylate cyclase-activating peptide-38 was first isolated from ovine hypothalamus tissue due to its ability to stimulate adenylyl cyclase activity in rat pituitary cells. It exists in two forms: pituitary adenylate cyclase-activating peptide-38 and pituitary adenylate cyclase-activating peptide-27, which are produced from the same precursor through proteolytic processing. The amino acid sequence of pituitary adenylate cyclase-activating peptide-38 is highly conserved across vertebrates, indicating its essential biological functions .

Synthesis Analysis

The synthesis of pituitary adenylate cyclase-activating peptide-38 typically employs solid-phase peptide synthesis techniques. For instance, automated synthesizers like the Novasyn Crystal are used to facilitate the continuous-flow Fmoc-peptide chemistry on PAL-PEG-PS resin. The synthesis process involves several key steps:

  1. Coupling: Amino acids are sequentially added to the growing peptide chain.
  2. Deprotection: The Fmoc group is removed after each coupling step to expose the amino group for subsequent reactions.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid.

The purity of synthesized pituitary adenylate cyclase-activating peptide-38 can be assessed using reverse-phase high-performance liquid chromatography, with reported purities around 93% .

Molecular Structure Analysis

Pituitary adenylate cyclase-activating peptide-38 has a complex structure characterized by an N-terminal segment that is flexible and an extended central helix. The C-terminal region contains a short helical tail. Nuclear magnetic resonance spectroscopy has been utilized to elucidate its solution structure, revealing that the C-terminal helix is located after a hinge region and is absent in the shorter form, pituitary adenylate cyclase-activating peptide-27 .

Key Structural Features

  • Length: 38 amino acids.
  • Helical Regions: Central helix from phenylalanine 6 to valine 26; C-terminal helix from arginine 29 to arginine 34.
  • Flexibility: N-terminal segment exhibits flexibility that may influence receptor binding and biological activity.
Chemical Reactions Analysis

Pituitary adenylate cyclase-activating peptide-38 participates in various biochemical reactions primarily through its interaction with specific receptors, namely PAC1 receptor and vasoactive intestinal peptide receptors (VPAC1 and VPAC2). Upon binding to these receptors, it activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within target cells. This signaling cascade results in various physiological effects such as hormone secretion and modulation of neurotransmission .

Relevant Reactions

  1. Receptor Binding: Interaction with PAC1 receptor.
  2. Adenylyl Cyclase Activation: Increases cAMP production.
  3. Calcium Ion Mobilization: Enhances intracellular calcium levels via voltage-sensitive channels.
Mechanism of Action

The mechanism of action for pituitary adenylate cyclase-activating peptide-38 involves its binding to specific receptors on target cells, which initiates a cascade of intracellular signaling events:

  1. Receptor Activation: Binding leads to receptor conformational changes.
  2. Signal Transduction: Activation of G-proteins associated with the receptor stimulates adenylyl cyclase.
  3. cAMP Production: Increased cAMP levels activate protein kinase A (PKA), which phosphorylates target proteins.
  4. Physiological Effects: This results in various cellular responses such as hormone release and modulation of smooth muscle contraction .
Physical and Chemical Properties Analysis

Pituitary adenylate cyclase-activating peptide-38 exhibits several notable physical and chemical properties:

Key Properties

  • Molecular Weight: Approximately 4,200 Daltons.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to enzymatic degradation; often requires protective formulations for therapeutic use.

Analytical Techniques

Techniques such as circular dichroism spectroscopy have been employed to study its secondary structure, confirming the presence of helical regions indicative of its functional conformation .

Applications

Pituitary adenylate cyclase-activating peptide-38 has diverse applications in scientific research and potential therapeutic areas:

  1. Neurobiology: Investigated for its role in neurotransmission and neuroprotection.
  2. Endocrinology: Explored for its effects on hormone secretion, particularly growth hormone release.
  3. Pain Management: Studied for its involvement in migraine pathophysiology, where it may influence pain signaling pathways .
  4. Gastrointestinal Function: Regulates digestive processes by modulating smooth muscle contraction and secretion .
Molecular Characterization & Isoform-Specific Interactions

Structural Homology Within the VIP/Secretin/Glucagon Superfamily

Pituitary adenylate cyclase-activating polypeptide-38 (PACAP-38) belongs to the secretin-glucagon superfamily of peptides, characterized by significant structural conservation and functional diversity. This superfamily includes vasoactive intestinal peptide (VIP), secretin, glucagon, growth hormone-releasing hormone (GHRH), and glucose-dependent insulinotropic polypeptide (GIP). PACAP-38 exhibits particularly high sequence homology (68%) with VIP, sharing an identical N-terminal domain (amino acids 1-28) that is critical for receptor activation and biological activity [1] [2]. The evolutionary conservation of PACAP is remarkable, with identical amino acid sequences observed across mammalian species, suggesting crucial physiological roles preserved over approximately 700 million years of evolution [2].

PACAP-38 is synthesized as part of a larger precursor molecule, prepro-PACAP, which undergoes post-translational processing to yield the bioactive peptide. The precursor is cleaved by prohormone convertases to generate several fragments: a small N-terminal peptide, PACAP-related peptide (PRP), and the C-terminal peptides that give rise to PACAP-38 and its shorter isoform, PACAP-27. The final step involves C-terminal amidation catalyzed by peptidylglycine α-amidating monooxygenase, resulting in the bioactive amidated forms of both PACAP-38 and PACAP-27 [2] [4]. Interestingly, recent studies demonstrate that C-terminal amidation, while characteristic of mature PACAP, is not absolutely required for receptor activation or signaling efficacy in certain cellular contexts, distinguishing PACAP from other amidated neuropeptides like substance P or neurokinin A [4].

Table 1: Structural Characteristics of PACAP-38 Within the Secretin Superfamily

FeaturePACAP-38VIPSecretinGlucagon
Amino Acid Length38282729
N-terminal Homology with PACAP100%68%~45%~30%
C-terminal AmidationYesYesYesNo
Principal PrecursorPrepro-PACAPPrepro-VIPPrepro-secretinPreproglucagon
Gene Location (Human)Chromosome 18p11.32Chromosome 6q25Chromosome 11p15.5Chromosome 2q24.2
Conservation Across Mammals100% identicalHighly conservedModerate conservationModerate conservation

PAC1 Receptor Binding Specificity vs. VPAC Receptor Promiscuity

The biological actions of PACAP-38 are mediated through class B G protein-coupled receptors (GPCRs), with three distinct subtypes identified: the PACAP-specific PAC1 receptor (PAC1-R), and the VPAC1 and VPAC2 receptors that exhibit similar affinity for both PACAP and VIP. This receptor dichotomy underpins the unique physiological and pathological profiles of PACAP-38 compared to other superfamily members [1] [3] [10].

PAC1-R demonstrates exceptional selectivity for PACAP isoforms over VIP, with binding affinities approximately 100- to 1000-fold higher for PACAP-38 and PACAP-27 than for VIP. This specificity is attributed to structural differences in the receptor's extracellular N-terminal domain and transmembrane regions, which form a selective ligand-binding pocket optimized for PACAP recognition. The PAC1-R gene undergoes complex alternative splicing, generating multiple isoforms (e.g., PAC1null, PAC1hop1, PAC1hop2, PAC1hip, and PAC1TM4) that differ primarily in intracellular loop 3 or extracellular domain length. These variants exhibit differential G-protein coupling efficiency and subsequent signaling pathway activation, contributing to the functional diversity of PACAP responses across tissues [3] [7] [9].

In contrast, VPAC receptors (VPAC1-R and VPAC2-R) display binding promiscuity, interacting with both PACAP and VIP with near-equal affinity. This receptor promiscuity arises from structural flexibility in their ligand-binding domains, allowing accommodation of both peptide structures. VPAC receptors are widely distributed in peripheral tissues (lung, liver, intestine), while PAC1-R predominates in the central nervous system, pituitary, adrenal medulla, and sensory ganglia [10]. Ligand binding studies using radiolabeled PACAP-27 reveal that PACAP-38 competes effectively for the same binding sites (IC₅₀ ≈ 0.44 nM), whereas VIP shows negligible competition even at micromolar concentrations, confirming the existence of distinct type I (PAC1-specific) and type II (VPAC-shared) receptor populations [10].

Table 2: Receptor Binding Profiles for PACAP-38 and Related Peptides

Receptor TypePACAP-38 Affinity (Kd nM)PACAP-27 Affinity (Kd nM)VIP Affinity (Kd nM)Primary Signaling PathwaysTissue Distribution
PAC1 (Type I)0.50.5>500cAMP ↑, PLC ↑, Ca²⁺ ↑CNS, pituitary, adrenal, sensory ganglia
VPAC1 (Type II)0.50.50.5cAMP ↑Lung, liver, intestine, T cells
VPAC2 (Type II)0.50.50.5cAMP ↑CNS, pancreas, smooth muscle

Differential Signaling Outcomes of PACAP-38 vs. PACAP-27 Isoforms

Although both PACAP-38 and PACAP-27 are derived from the same precursor and share identical N-terminal sequences, these isoforms exhibit significant functional differences in receptor activation, signaling bias, and physiological outcomes. These distinctions arise from both isoform-specific receptor interactions and differences in their physicochemical properties and stability [1] [3] [5].

The most pronounced difference lies in their signaling pathway activation through PAC1 receptor variants. PACAP-27 and PACAP-38 exhibit similar potency and efficacy for stimulating adenylate cyclase and cAMP accumulation, with PACAP-27 showing slightly higher potency in neuroblastoma cells (PACAP-27 EC₅₀ = 0.067 nM vs. PACAP-38 EC₅₀ = 0.54 nM) [5]. However, PACAP-38 demonstrates superior efficacy in activating phospholipase C (PLC) and subsequent inositol trisphosphate (IP₃) turnover, particularly through PAC1 receptor splice variants containing the "hop" insert in the third intracellular loop (e.g., PAC1hop1 and PAC1hop2) [3] [9]. This signaling bias results in more robust intracellular Ca²⁺ mobilization by PACAP-38 ([Ca²⁺]ᵢ EC₅₀ ≈ 10 nM) compared to PACAP-27, despite similar binding affinities [5].

The structural basis for these differential signaling outcomes involves the C-terminal extension of PACAP-38 (amino acids 28-38), which contains several basic residues that potentially interact with receptor domains beyond the core binding site. This extended structure may stabilize receptor conformations favoring Gq coupling over Gs coupling. Functional consequences of this signaling bias are evident in multiple systems:

  • Migraine Induction: Intravenous PACAP-38 infusion induces migraine-like attacks in 58% of migraine patients, while PACAP-27 induces attacks in 55% [1] [9]. This clinical effect correlates with PACAP-38's superior activation of trigeminal ganglia neurons and glia, particularly through ERK phosphorylation pathways in glial cells [3] [9].

  • Neuritogenesis and Neuroprotection: In NS-1 neuroendocrine cells and N1E-115 neuroblastoma cells, PACAP-38 is a more potent stimulator of neurite outgrowth than PACAP-27, an effect dependent on both cAMP/PKA and PLC/PKC pathway activation [5].

  • Metabolic Regulation: Both isoforms stimulate insulin secretion, but PACAP-38 demonstrates more prolonged effects on glucose homeostasis, potentially due to its greater resistance to enzymatic degradation conferred by the C-terminal extension [3].

Table 3: Functional Differences Between PACAP-38 and PACAP-27 Isoforms

ParameterPACAP-38PACAP-27Functional Implications
Receptor Binding Affinity (PAC1)High (Kd ≈ 0.5 nM)High (Kd ≈ 0.5 nM)Similar target engagement
cAMP ProductionPotent (EC₅₀ ≈ 0.54 nM)More potent (EC₅₀ ≈ 0.067 nM)PACAP-27 slightly more potent in AC activation
PLC Activation/IP₃ ProductionStrong efficacyWeak efficacyPACAP-38 superior in Ca²⁺ signaling
ERK Phosphorylation (Glia)Potent activationMinimal activationTrigeminal sensitization in migraine
Intracellular Ca²⁺ MobilizationRobust (EC₅₀ ≈ 10 nM)ModerateDifferential regulation of neurotransmission
Enzymatic StabilityHigher (protected C-terminus)LowerPACAP-38 has longer half-life in vivo
Migraine Induction Rate58%55%Clinical relevance in headache disorders

The differential signaling outcomes have therapeutic implications, particularly in migraine treatment. The PAC1 receptor-specific antibody AMG 301, which targets PACAP-38's signaling pathway, has reached Phase II clinical trials based on preclinical data showing inhibition of PACAP-38-induced trigeminovascular activation comparable to triptans [9]. Similarly, ALD1910, an antibody directly targeting PACAP-38, entered Phase I trials in 2019 [1]. These therapeutic approaches capitalize on the isoform-specific signaling properties of PACAP-38 while potentially avoiding interference with VIP-mediated physiological functions through VPAC receptors.

Properties

CAS Number

124123-15-5

Product Name

Pituitary adenylate cyclase-activating peptide-38 (human)

IUPAC Name

(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C203H331N63O53S

Molecular Weight

4534 g/mol

InChI

InChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1

InChI Key

UFTCZKMBJOPXDM-XXFCQBPRSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.